molecular formula C12H11ClN2O3S B12567654 N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide CAS No. 180194-80-3

N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide

Cat. No.: B12567654
CAS No.: 180194-80-3
M. Wt: 298.75 g/mol
InChI Key: KUEAEXWZVKGDAE-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide is a chemical compound with the molecular formula C12H11ClN2O3S. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide typically involves the reaction of 4-chlorophenol with 3-bromo-4-nitropyridine N-oxide, followed by reduction of the nitro group to an amino group. The final step involves the reaction with methanesulfonyl chloride to form the desired sulfonamide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives .

Scientific Research Applications

N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorophenoxy group and a pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

180194-80-3

Molecular Formula

C12H11ClN2O3S

Molecular Weight

298.75 g/mol

IUPAC Name

N-[3-(4-chlorophenoxy)pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C12H11ClN2O3S/c1-19(16,17)15-11-6-7-14-8-12(11)18-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,14,15)

InChI Key

KUEAEXWZVKGDAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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